molecular formula C9H7F3INO2 B1453089 Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate CAS No. 872624-52-7

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Cat. No.: B1453089
CAS No.: 872624-52-7
M. Wt: 345.06 g/mol
InChI Key: ILCBGAMVQYUDFL-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H7F3INO2 and a molecular weight of 345.06 g/mol . It is characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to a benzoate moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305, P351, P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The compound’s iodine and trifluoromethyl groups contribute to its unique reactivity and binding affinity with biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the transcription of specific genes, thereby altering the expression of proteins involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the biomolecules, affecting their function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its activity. Long-term effects on cellular function can also be observed, with potential changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can impact the overall biochemical effects of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of the compound within tissues can influence its overall biological activity and effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group, and subsequent iodination . The trifluoromethyl group is usually introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate
  • Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate
  • Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is unique due to the presence of the iodine atom, which can participate in specific interactions not possible with other halogens. This can lead to distinct reactivity and binding properties, making it valuable in certain chemical and biological applications .

Properties

IUPAC Name

methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)5(3-7(4)14)9(10,11)12/h2-3H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCBGAMVQYUDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700956
Record name Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872624-52-7
Record name Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add a solution of methyl 2-amino-4-trifluoromethylbenzoate (178 g, 812 mmol) in ethanol (3.3 L) to a suspension of iodine (206.1 g, 812 mmol) and silver (II) sulfate (253 g, 812 mmol) in ethanol (5 L) at room temperature under an atmosphere of nitrogen and stir for 2 h. Filter the suspension through a pad of a Celite®, wash the pad with additional ethanol (2 L) and remove the solvents from the combined filtrates under reduced pressure at 40° C. Dissolve the residue in ethyl acetate (7.5 L) and wash with saturated sodium bicarbonate solution (3×1.5 L), water (3×1.5 L) and brine (2 L). Dry the organic phase over anhydrous magnesium sulfate, filter and remove the solvent under reduced pressure to give the title compound as a pale brown crystalline solid (276.0 g, 99%). 1H NMR (300 MHz, CDCl3) δ 8.39 (1H, s), 6.99 (1H, s), 5.93 (2H, s), 3.90 (3 H, s).
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
3.3 L
Type
solvent
Reaction Step One
Quantity
206.1 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
253 g
Type
catalyst
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-4-trifluoromethyl-benzoic acid methyl ester (51.5 g, 235 mmol), iodine (55.1 g, 217 mmol) and silver sulfate (73.3 g, 234 mmol) in EtOH (1560 mL) was stirred for 1 h at r.t. under nitrogen. The suspension was then filtered and the filtrate diluted with EtOAc and washed once with a 10% aqueous sodium thiosulfate solution. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 2-amino-5-iodo-4-trifluoromethyl-benzoic acid methyl ester (67.5 g, 196 mmol, 83%) as a brown solid, m.p. 101-103° C., ESI-MS: m/z 346 [M+H]+.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step One
Name
Quantity
1560 mL
Type
solvent
Reaction Step One
Quantity
73.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
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Reactant of Route 6
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